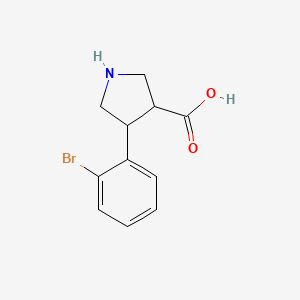

4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid

Descripción

4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a brominated phenyl group at the 4-position and a carboxylic acid moiety at the 3-position. The compound exists in two enantiomeric forms, (3S,4R) and (3R,4S), and is often stabilized as a hydrochloride salt (CAS 1049727-85-6) or a Boc-protected derivative (CAS 1161787-74-1) . Its molecular weight is 270.12 (free acid) or 370.24 (Boc-protected form), depending on the derivative . The ortho-substituted bromine introduces steric hindrance and electron-withdrawing effects, influencing reactivity and interactions in biological systems. It is commercially available for research, with prices reflecting its synthetic complexity (e.g., 1 g of Boc-protected form costs ~36,000 yen) .

Propiedades

IUPAC Name |

4-(2-bromophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGSCRAWFNNSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and applications, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine derivatives, followed by carboxylation. The synthetic pathway can be optimized for yield and purity using various reaction conditions.

Anticancer Properties

Recent studies have evaluated the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays demonstrated varying degrees of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). For instance, compounds derived from similar scaffolds showed a reduction in cell viability, with some exhibiting IC50 values comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | A549 | TBD | Standard: Cisplatin (IC50 = 5 µM) |

| Compound A | A549 | 66 | Higher activity than control |

| Compound B | HSAEC1-KT | >100 | Low toxicity on non-cancerous cells |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. Preliminary results indicate that while some derivatives exhibit activity against Gram-positive bacteria, they show limited efficacy against Gram-negative strains. This is crucial for understanding the compound's potential in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity Evaluation

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | >64 | No activity |

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, studies suggest that the lipophilic nature of the compound enhances membrane permeability, allowing it to influence intracellular signaling pathways related to apoptosis and cell proliferation .

Case Studies

- In Vivo Studies : In a study involving immunocompromised mice, the distribution and metabolic stability of this compound were assessed using radiolabeling techniques. Results indicated significant accumulation in liver tissues, raising considerations for hepatotoxicity in therapeutic applications .

- Comparative Analysis : A comparative analysis with other pyrrolidine derivatives revealed that modifications in substituents significantly affected both anticancer and antimicrobial activities. The presence of electron-withdrawing groups was correlated with enhanced potency against specific cancer cell lines .

Applications

This compound is being investigated for its potential as:

- Pharmaceutical Intermediate : It serves as a precursor in the synthesis of drugs targeting neurological disorders.

- Biochemical Research Tool : Used to study enzyme interactions and receptor binding affinities.

- Analytical Standard : Employed in chromatographic techniques for quantifying similar compounds in complex mixtures .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

This compound is recognized for its utility as an intermediate in the synthesis of pharmaceuticals. Its structure allows for the development of drugs targeting neurological disorders, pain management, and other therapeutic areas. For instance, it has been utilized in synthesizing compounds that act on specific receptors involved in neurodegenerative diseases .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid exhibit activity against various neurological targets. A study highlighted its role in developing selective modulators for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases . The compound's derivatives showed promising binding affinities and selectivity profiles, suggesting potential therapeutic benefits.

Biochemical Research

Investigating Biological Interactions:

The compound serves as a valuable tool in biochemical studies to explore receptor interactions and enzyme activities. It aids researchers in understanding complex biological mechanisms and disease pathways. For example, studies have employed this compound to analyze how small molecules interact with biological systems, providing insights into disease mechanisms and potential therapeutic interventions .

Case Study: CXCR4 Antagonists

A notable application involved the synthesis of pyrrolidine derivatives as antagonists for the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis. The synthesized compounds exhibited significant binding affinities and demonstrated antimetastatic activity in vivo, showcasing the compound's versatility in drug discovery .

Analytical Chemistry

Standard in Chromatographic Techniques:

this compound is frequently used as a standard in chromatographic methods. Its presence helps in the quantitative analysis of similar compounds within complex mixtures, enhancing the accuracy of analytical results .

Material Science

Development of Novel Materials:

The unique properties of this compound enable its application in material science. It can be utilized to develop polymers and coatings with specific thermal and mechanical characteristics. This aspect is particularly relevant for creating materials that require tailored functionalities for various applications .

Data Table: Applications Overview

| Application Area | Description | Example Use Cases |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | RORγt modulators |

| Biochemical Research | Studying receptor interactions and enzyme activities | CXCR4 antagonists |

| Analytical Chemistry | Standard for chromatographic techniques | Quantitative analysis of complex mixtures |

| Material Science | Development of polymers with specific properties | Coatings with tailored functionalities |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Key Observations:

Meta-bromine (CAS 1161787-83-2) offers a balance between steric and electronic effects, often used in medicinal chemistry to optimize receptor interactions .

Electronic Effects :

- Nitro groups (e.g., 4-nitrophenyl) significantly increase the acidity of the carboxylic acid due to strong electron withdrawal, enhancing reactivity in coupling reactions .

- Methoxy groups (e.g., 4-OMe) donate electrons, improving solubility in polar solvents but reducing metabolic stability .

Biological Relevance :

- The Boc-protected derivative of the target compound is preferred in solid-phase peptide synthesis due to its stability and compatibility with standard deprotection protocols .

- Chlorine-substituted analogs (e.g., 4-Cl) are lighter and may exhibit better pharmacokinetic profiles than brominated derivatives .

Synthetic Efficiency :

Métodos De Preparación

General Synthetic Approach

The synthesis of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid typically involves:

- Formation of the pyrrolidine ring scaffold.

- Introduction of the 2-bromophenyl substituent at the 4-position.

- Installation or retention of the carboxylic acid group at the 3-position.

- Control of stereochemistry to obtain the desired enantiomeric form.

Enantioselective Hydrogenation Route (Patent Method)

A notable method for preparing halogen-substituted pyrrolidine-3-carboxylic acids, including 4-(2-bromophenyl) derivatives, is described in a patented process focusing on enantioselective hydrogenation of suitable precursors.

- Starting from 1-benzyl-4-(halogen-aryl)pyrrolidine-3-carboxylic acid intermediates.

- Use of palladium-catalyzed cross-coupling reactions to introduce halogenated aryl groups.

- The reaction is carried out in tetrahydrofuran (THF) solvent under moderate conditions.

- Enantioselective hydrogenation ensures high enantiomeric purity.

- Workup involves aqueous washes (NH4I, NaHCO3), drying, and silica gel purification.

- A bromophenyl precursor is reacted with a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in THF.

- The reaction mixture is stirred at room temperature for several hours.

- After completion, the product is isolated by extraction and purified by silica gel filtration.

- Typical yields reported are around 58–76% with high stereochemical purity.

- Economical and scalable.

- High yield and enantiomeric excess.

- Moderate reaction conditions suitable for industrial application.

Cycloaddition and One-Pot Synthesis Methods

Alternative synthetic strategies involve the one-pot cycloaddition of aldehydes, amino acid esters, and chalcones under catalysis.

- Iodine and potassium carbonate catalyze the reaction in THF at elevated temperatures (~80 °C).

- This method allows the synthesis of multisubstituted pyrrolidine carboxylates.

- Although primarily demonstrated for other substituted pyrrolidines, the approach can be adapted for 2-bromophenyl derivatives by selecting appropriate aryl aldehydes.

- The reaction proceeds efficiently with good to excellent yields (up to 93% reported in analogous systems).

For the introduction of aryl groups such as 2-bromophenyl, advanced C-H activation and arylation methods are employed:

- Starting from protected pyrrolidine derivatives (e.g., methyl-Boc-D-pyroglutamate).

- Deprotonation with strong bases (e.g., LHMDS) followed by alkylation.

- Rhodium(I) or copper-catalyzed 1,4-addition to introduce aryl substituents.

- C-H activation-arylation using aryl iodides or bromides to install the halogenated phenyl group at the 4-position.

- Subsequent lactam reduction, ester hydrolysis, and deprotection steps yield the target acid.

This multi-step approach offers stereochemical control and versatility in modifying the aryl substituent.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|

| Enantioselective Hydrogenation | Pd(0) catalyst, THF, halogenated aryl precursors | 58–76 | High | Economical, scalable, moderate conditions |

| One-Pot Cycloaddition | Iodine, K2CO3, THF, aldehydes, amino acid esters | Up to 93 | Moderate | Efficient for multisubstituted pyrrolidines |

| C-H Activation Arylation | LHMDS, Rh(I)/Cu catalysts, aryl halides | Variable | High | Multi-step, allows diverse aryl substitutions |

| Boc Protection & Deprotection | Boc2O, TEA, acidic/basic hydrolysis | N/A | Maintained | Used in protecting group strategies during synthesis |

Research Findings and Optimization Notes

- The enantioselective hydrogenation method is preferred for producing pharmaceutically relevant compounds due to its high enantiomeric purity and yield under mild conditions.

- The palladium-catalyzed cross-coupling step is critical for introducing the 2-bromophenyl group efficiently.

- Reaction parameters such as temperature, solvent choice (THF), and catalyst loading (typically 5 mol%) significantly impact yield and purity.

- Purification via silica gel chromatography using heptane/ethyl acetate mixtures effectively isolates the desired product.

- The use of protecting groups like Boc during synthesis can improve handling and selectivity but requires careful deprotection steps to yield the free acid.

- Advanced C-H activation methods, while more complex, provide flexibility for modifying the aryl substituent and accessing analogs.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting 2-bromobenzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) under acidic or basic conditions.

- Cyclization : Utilizing catalysts like palladium or copper to form the pyrrolidine ring .

- Functionalization : Introducing the carboxylic acid group via oxidation or hydrolysis.

Key variables affecting yield and purity: - Catalyst choice : Palladium-based catalysts often improve regioselectivity compared to copper .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature : Cyclization steps may require elevated temperatures (80–120°C) to avoid side products .

Q. How can the stereochemistry of this compound be controlled during synthesis?

- Methodological Answer : Stereochemical control is achieved through:

- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives as starting materials to dictate the configuration at C3 .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts can enforce enantioselectivity .

- Protecting groups : tert-Butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups prevent racemization during functionalization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .

- HPLC-MS : Validates purity (>95%) and molecular weight (expected [M+H]⁺: 296.1 Da) .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects .

Advanced Research Questions

Q. How does the 2-bromophenyl substituent influence the compound’s pharmacological activity compared to other halogenated analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : The bromine atom’s electronegativity and size enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) compared to chlorine or fluorine analogs.

- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., for 4-(4-Bromophenyl) derivatives targeting thiazolidinone-containing enzymes ).

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of bromine on binding affinity .

Q. What strategies mitigate side reactions (e.g., debromination) during functional group transformations?

- Methodological Answer :

- Mild oxidizing agents : Use MnO₂ or TEMPO instead of harsh reagents like KMnO₄ to preserve the C-Br bond .

- Low-temperature conditions : Limit radical formation during coupling reactions .

- Protective environments : Conduct reactions under nitrogen to prevent bromine loss via hydrolysis .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

- Methodological Answer :

- Stability studies : Monitor degradation via HPLC at varying pH (2–10) and temperatures (25–40°C).

- Key findings :

- Acidic conditions (pH < 4) : Protonation of the pyrrolidine nitrogen increases solubility but risks ring-opening .

- Neutral/basic conditions (pH 7–9) : Carboxylic acid deprotonation enhances stability .

- Solvent choice : DMSO or ethanol/water mixtures (1:1) balance solubility and stability .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar compounds: How to troubleshoot?

- Methodological Answer :

- Variable identification : Compare catalyst loading (e.g., 5 mol% Pd vs. 10 mol% Cu in cyclization steps ).

- Side-product analysis : Use LC-MS to identify byproducts (e.g., debrominated analogs or dimerization species).

- Case study : A 20% yield difference between palladium and copper catalysts may stem from competing Ullmann vs. Suzuki coupling pathways .

Q. Conflicting biological activity How to validate target specificity?

- Methodological Answer :

- Counter-screening : Test against related enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) .

- Knockout models : Use CRISPR-edited cell lines to confirm target dependency.

- Metabolite profiling : Identify off-target interactions via metabolomics .

Comparative Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.